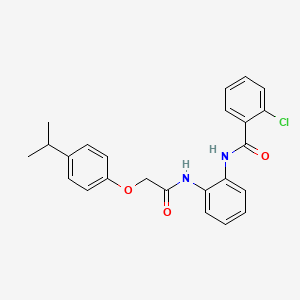

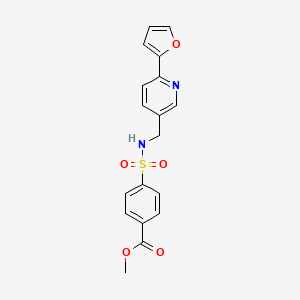

![molecular formula C16H14BrNO3S3 B2508801 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide CAS No. 2177366-41-3](/img/structure/B2508801.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide" is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse range of applications in medicinal chemistry and materials science. The structure of the compound suggests it contains a bithiophene moiety, which is often associated with conducting properties and is used in the field of organic electronics . Additionally, the presence of a bromobenzenesulfonamide group indicates potential reactivity and utility in further chemical transformations .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the alkylation of azidobenzenesulfonamides or the reaction of bithiophene derivatives with suitable electrophiles. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to various sulfonamide derivatives, which can be precursors to more complex structures like pyrrolobenzothiadiazepines . Similarly, bithiophene derivatives have been synthesized through reactions involving bromomethyl groups and nosylated amines, indicating that halogenated precursors are key intermediates in the synthesis of bithiophene-containing compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic techniques such as NMR and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the connectivity and configuration of the atoms within the molecule. The bithiophene moiety, in particular, is known to impart a distinct geometry to the molecule, which can be confirmed by X-ray analysis .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, dibromobenzenesulfonamide has been used as a brominating agent for carbanionic substrates, indicating that bromobenzenesulfonamides can act as electrophiles in substitution reactions . Additionally, reactions involving N-haloamides, such as N,N-dibromo-o-carbomethoxybenzenesulfonamide, can lead to the formation of β-substituted amines from olefins, showcasing the versatility of sulfonamide derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their structure. For instance, the presence of nitro groups can influence the oxidizing properties of the compound, as seen in sodium N-bromo-p-nitrobenzenesulfonamide, which serves as an oxidizing titrant . The introduction of different substituents can also affect the compound's solubility, stability, and reactivity. Quantum-chemical calculations can be employed to predict properties such as free energy and molecular orbitals, which are crucial for understanding the behavior of these compounds under different conditions .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promise for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Applications

Several benzenesulfonamide derivatives have been synthesized and characterized for various applications. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a benign electrophilic cyanation reagent for the synthesis of benzonitriles from (hetero)aryl bromides. This methodology has proven efficient for producing pharmaceutical intermediates and demonstrates chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).

Analytical Chemistry Applications

Sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) has been highlighted for its utility as an oxidizing titrant in analytical chemistry. It offers a simple and rapid method for the direct titration of various compounds, such as ascorbic acid and sulfite, with errors within ±0.5%. This compound provides a more effective titration method than its chlorine analogs, like chloramine-T and chloramine-N, for these species (Gowda et al., 1983).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S3/c17-12-3-1-2-4-16(12)24(20,21)18-9-13(19)15-6-5-14(23-15)11-7-8-22-10-11/h1-8,10,13,18-19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUANHZFBXHSIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)

![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)